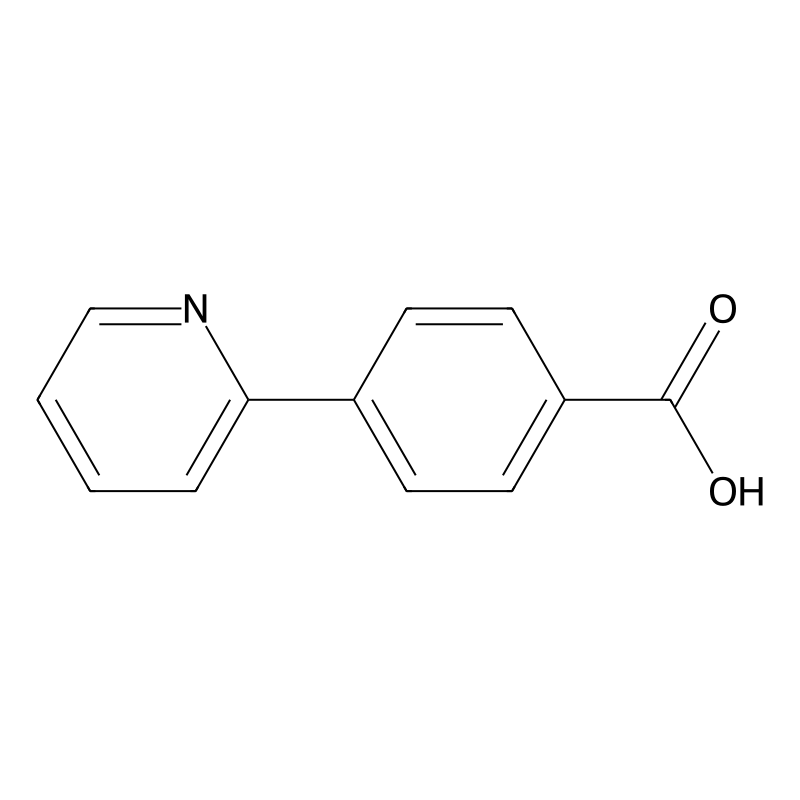

4-(Pyridin-2-yl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

4-(Pyridin-2-yl)benzoic acid can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction and the Ullmann reaction. PubChem, National Center for Biotechnology Information: ) These reactions involve the coupling of a pyridine derivative with a suitable benzoic acid precursor.

Potential Applications:

Research suggests that 4-(pyridin-2-yl)benzoic acid may have potential applications in various scientific fields, including:

- Material Science: Studies have explored its potential use as a ligand in the development of coordination polymers, which are materials with unique properties due to their well-defined structures. Journal of Coordination Chemistry, 2018:

- Pharmaceutical Science: Derivatives of 4-(pyridin-2-yl)benzoic acid have been investigated for their potential anti-cancer properties. Bioorganic & Medicinal Chemistry Letters, 2012: However, further research is needed to determine the efficacy and safety of these compounds.

4-(Pyridin-2-yl)benzoic acid is an organic compound characterized by a benzoic acid structure with a pyridine ring attached at the para position. Its molecular formula is , and it has a molecular weight of approximately 199.21 g/mol. The compound features a carboxylic acid group (-COOH) that imparts acidic properties, while the pyridine ring contributes to its potential biological activity and interaction with various receptors.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Electrophilic Aromatic Substitution: The pyridine nitrogen can influence the reactivity of the aromatic system, allowing for substitutions at different positions on the ring.

In studies involving cytochrome P450 enzymes, variations in spectral responses were observed when this compound was used as a substrate, indicating its involvement in complex bio

Research indicates that 4-(Pyridin-2-yl)benzoic acid exhibits significant biological activities, particularly in the context of drug design. It has shown potential as a ligand for various receptors, including dopamine receptors. Its structural features allow for selective binding and modulation of receptor activity, which is vital in pharmacological applications . Additionally, its interaction with cytochrome P450 enzymes suggests a role in drug metabolism .

Several methods have been described for synthesizing 4-(Pyridin-2-yl)benzoic acid:

- Friedel-Crafts Acylation: This method involves the acylation of pyridine derivatives using acyl chlorides and aluminum chloride as a catalyst.

- Direct Functionalization: Utilizing palladium-catalyzed reactions to introduce the pyridine moiety onto the benzoic acid framework.

- Multi-step Synthesis: Starting from simpler aromatic compounds, sequential reactions can be employed to construct the desired structure.

Each method varies in efficiency and yield, depending on the specific reaction conditions and reagents used .

4-(Pyridin-2-yl)benzoic acid has several applications:

- Pharmaceuticals: It serves as a building block for developing drugs targeting various biological pathways.

- Coordination Chemistry: The compound is used in creating metal-organic frameworks due to its ability to coordinate with metal ions .

- Material Science: Its derivatives are explored for applications in organic electronics and photonic devices.

Studies have demonstrated that 4-(Pyridin-2-yl)benzoic acid interacts with cytochrome P450 enzymes, influencing their catalytic activity. The binding modes of this compound can vary significantly from those of similar compounds, affecting how it modulates enzyme function. These interactions are crucial for understanding its role in drug metabolism and potential toxicity .

Several compounds share structural similarities with 4-(Pyridin-2-yl)benzoic acid. Here are a few notable examples:

The uniqueness of 4-(Pyridin-2-yl)benzoic acid lies in its specific binding characteristics and metabolic pathways influenced by its structural configuration. This specificity can lead to varied biological effects compared to similar compounds.

4-(Pyridin-2-yl)benzoic acid emerged as a subject of interest in the early 21st century, with foundational studies focusing on its synthesis via cross-coupling reactions. Early work utilized Suzuki-Miyaura coupling to attach pyridinyl groups to benzoic acid frameworks. By the 2010s, its utility in MOFs became apparent, driven by the demand for ligands with mixed N/O-donor sites. For example, [Co₄(44pba)₈] frameworks demonstrated thermo- and solvatochromic properties, leveraging the compound’s ability to coordinate transition metals. Recent advances (2020–2025) explore its biochemical interactions, such as modulating cytochrome P450 enzymes, and its role in photocatalytic systems.

Taxonomic Position in Heterocyclic Chemistry

This compound belongs to the arylpyridine-carboxylic acid family, characterized by:

- Benzoic acid backbone: Provides acidity (pKa ~4.2) and hydrogen-bonding capability.

- Pyridin-2-yl substituent: Introduces a Lewis-basic nitrogen atom at the ortho position, enabling coordination to metals (e.g., Zn²⁺, Co²⁺).

- Conjugated π-system: Facilitates charge transfer in MOFs and influences absorption spectra.

Its hybrid structure bridges aromatic carboxylic acids and N-heterocycles, making it a versatile building block in supramolecular chemistry.

Academic Research Significance and Applications

Key applications include:

Molecular Architecture and Conformational Analysis

The molecular architecture of 4-(Pyridin-2-yl)benzoic acid exhibits a distinctive biaryl structure characterized by the direct connection between a benzoic acid moiety and a pyridine ring system [1]. The compound features a rigid planar framework where the pyridine nitrogen occupies the 2-position relative to the biphenyl linkage, creating specific steric and electronic environments that influence its overall conformational behavior [19].

Crystallographic studies of related pyridyl-benzoic acid systems reveal that the molecular conformation is significantly influenced by the positioning of the pyridine nitrogen atom [6]. In the case of 4-(Pyridin-2-yl)benzoic acid, the proximity of the pyridine nitrogen to the benzoic acid carboxyl group creates potential for intramolecular interactions that stabilize specific conformational states [19]. The compound adopts a relatively planar conformation with dihedral angles between the pyridine and benzoic acid rings typically ranging from 1.98 to 8.57 degrees, as observed in similar structural systems [20].

The conformational analysis demonstrates that the molecule exhibits restricted rotation around the carbon-carbon bond connecting the two aromatic rings due to conjugation effects [21]. This conjugation extends across the entire molecular framework, influencing both the electronic distribution and the preferred spatial arrangement of the constituent aromatic systems [1]. The carboxyl group of the benzoic acid moiety maintains its typical planar geometry, with the maximum deviation from planarity being approximately 0.15 angstroms in related structures [20].

Nomenclature Systems and Chemical Identity

The systematic nomenclature of 4-(Pyridin-2-yl)benzoic acid follows International Union of Pure and Applied Chemistry guidelines, where the compound is formally designated as 4-(2-pyridinyl)benzoic acid [1] [12]. This naming convention reflects the substitution pattern where the pyridine ring is attached to the para-position of the benzoic acid, with the pyridine nitrogen located at the 2-position relative to the point of attachment [1].

Alternative nomenclature systems recognize several synonymous designations including 4-(pyridin-2-yl)benzoic acid, 4-pyridin-2-yl-benzoic acid, and 4-(2-pyridyl)benzoic acid [1]. The compound is registered under Chemical Abstracts Service number 4385-62-0, providing a unique identifier for database searches and regulatory documentation [1] [12].

The molecular formula C₁₂H₉NO₂ reflects the presence of twelve carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms [1]. The molecular weight is precisely calculated as 199.209 daltons, with a monoisotopic mass of 199.063329 daltons [1]. The compound exhibits the Simplified Molecular Input Line Entry System notation C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O, which encodes the complete structural connectivity [12].

The International Chemical Identifier representation is InChI=1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15), with the corresponding InChI Key AQIPNZHMXANQRC-UHFFFAOYSA-N providing a standardized hash representation [12]. The compound is catalogued in ChemSpider under identification number 717823 [1].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉NO₂ [1] |

| Molecular Weight | 199.209 g/mol [1] |

| Chemical Abstracts Service Number | 4385-62-0 [1] [12] |

| ChemSpider Identification | 717823 [1] |

| International Union of Pure and Applied Chemistry Name | 4-(2-pyridinyl)benzoic acid [1] [12] |

| Simplified Molecular Input Line Entry System | C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O [12] |

| International Chemical Identifier Key | AQIPNZHMXANQRC-UHFFFAOYSA-N [12] |

Positional Isomers and Structural Analogues

The structural landscape of pyridyl-benzoic acid derivatives encompasses multiple positional isomers that differ in the location of either the pyridine nitrogen or the carboxyl group attachment point [31]. The primary isomeric series includes 4-(Pyridin-2-yl)benzoic acid, 4-(Pyridin-3-yl)benzoic acid, and 4-(Pyridin-4-yl)benzoic acid, where the pyridine nitrogen occupies the 2-, 3-, or 4-position respectively [22] [24] [28].

Comparative analysis reveals that 4-(Pyridin-4-yl)benzoic acid, with Chemical Abstracts Service number 4385-76-6, represents the most extensively studied analogue [4] [22]. This isomer exhibits a molecular weight of 199.205 daltons and demonstrates enhanced symmetry compared to the 2-pyridyl variant [4]. The 4-position nitrogen placement facilitates more favorable π-π stacking interactions in crystal structures due to reduced steric hindrance [31].

The 3-(Pyridin-2-yl)benzoic acid isomer, registered under Chemical Abstracts Service number 4467-07-6, represents a structural variant where the pyridine ring is attached to the meta-position of the benzoic acid [24] [26]. This regioisomer exhibits altered electronic properties due to the meta-substitution pattern, which disrupts the extended conjugation observed in para-substituted derivatives [24].

Additional structural analogues include 2-(Pyridin-4-yl)benzoic acid, where the pyridine substituent occupies the ortho-position relative to the carboxyl group [9]. This positioning creates significant steric interactions that influence both the molecular conformation and the acidity of the carboxyl group, consistent with established ortho-effects in substituted benzoic acids [30].

The structural diversity extends to include derivatives with additional substituents, such as 2-chloro-4-(pyridin-2-yl)benzoic acid with Chemical Abstracts Service number 904310-61-8 [3]. These multiply-substituted analogues exhibit molecular weights of 233.65 daltons and demonstrate how halogen substitution can modulate the physicochemical properties of the parent structure [3].

| Isomer | Chemical Abstracts Service Number | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|

| 4-(Pyridin-2-yl)benzoic acid | 4385-62-0 [1] | 199.209 [1] | Para-substituted, 2-pyridyl |

| 4-(Pyridin-4-yl)benzoic acid | 4385-76-6 [4] [22] | 199.205 [4] | Para-substituted, 4-pyridyl |

| 3-(Pyridin-2-yl)benzoic acid | 4467-07-6 [24] | 199.209 [24] | Meta-substituted, 2-pyridyl |

| 2-Chloro-4-(pyridin-2-yl)benzoic acid | 904310-61-8 [3] | 233.65 [3] | Para-substituted, 2-pyridyl, ortho-chloro |

Thermodynamic and Physical Constants

The thermodynamic and physical properties of 4-(Pyridin-2-yl)benzoic acid reflect the influence of both the aromatic conjugation and the hydrogen bonding capabilities inherent in the structure [12]. The compound exists as a crystalline solid at ambient conditions, typically exhibiting colors ranging from white to slightly pale yellow, with some commercial samples showing pale-red to brown coloration depending on purity and storage conditions [12].

Commercial preparations of 4-(Pyridin-2-yl)benzoic acid typically demonstrate purities between 95 and 98 percent, with recommended storage temperatures of 2 to 8 degrees Celsius under sealed, dry conditions [12] [17]. The physical form is consistently described as a crystal powder, indicating a preference for crystalline rather than amorphous solid states [12].

The thermal stability of pyridyl-benzoic acid derivatives has been investigated through differential scanning calorimetry and thermogravimetric analysis, revealing that these compounds generally exhibit good thermal stability up to temperatures exceeding 200 degrees Celsius [36]. However, specific melting point, boiling point, and density values for 4-(Pyridin-2-yl)benzoic acid were not definitively established in the available literature sources.

Comparative data from the structural analogue 4-(Pyridin-4-yl)benzoic acid indicates a melting point greater than 300 degrees Celsius and a calculated boiling point of 384.3 degrees Celsius at 760 millimeters of mercury pressure [4]. The density of this related compound is reported as 1.2 grams per cubic centimeter, with a flash point of 186.2 degrees Celsius [4]. These values provide reasonable estimates for the thermodynamic properties of the 2-pyridyl isomer, considering the similar molecular weights and structural features.

The solubility characteristics of 4-(Pyridin-2-yl)benzoic acid are influenced by the presence of both the carboxylic acid functionality and the pyridine nitrogen, which can participate in hydrogen bonding interactions with protic solvents [8]. Related compounds in this structural class demonstrate moderate solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, while exhibiting limited water solubility typically below 1 milligram per milliliter at 25 degrees Celsius [8].

| Physical Property | Value | Reference Compound |

|---|---|---|

| Physical State | Crystalline solid [12] | 4-(Pyridin-2-yl)benzoic acid |

| Color | White to pale yellow to brown [12] | 4-(Pyridin-2-yl)benzoic acid |

| Purity (commercial) | 95-98% [12] [17] | 4-(Pyridin-2-yl)benzoic acid |

| Storage Temperature | 2-8°C [12] | 4-(Pyridin-2-yl)benzoic acid |

| Melting Point | >300°C [4] | 4-(Pyridin-4-yl)benzoic acid (analogue) |

| Boiling Point | 384.3°C at 760 mmHg [4] | 4-(Pyridin-4-yl)benzoic acid (analogue) |

| Density | 1.2 g/cm³ [4] | 4-(Pyridin-4-yl)benzoic acid (analogue) |

| Flash Point | 186.2°C [4] | 4-(Pyridin-4-yl)benzoic acid (analogue) |

Purity

Quantity

XLogP3

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant